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Compound of Interest

Compound Name: Carbonyl-iron

Cat. No.: B10782402

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the Metal Injection Molding
(MIM) process using carbonyl iron powder as the primary feedstock. The information is
intended to guide researchers and professionals in developing and executing MIM procedures
for creating high-density, complex metal parts.

Introduction to Carbonyl Iron in MIM

Metal Injection Molding (MIM) is a sophisticated manufacturing process that merges the design
freedom of plastic injection molding with the material properties of metallurgy.[1][2] The process
is ideal for the mass production of small, intricate components requiring high strength and
precision.[1][3]

Carbonyl iron powder (CIP) is a highly pure form of iron produced by the thermal
decomposition of iron pentacarbonyl.[4][5] Its unique characteristics make it an exceptional
material for MIM applications:

o High Purity: Typically exceeding 99% iron, which aids in achieving desirable magnetic and
mechanical properties.[3][4][6]

o Fine Particle Size: With particles generally under 10 um, CIP ensures excellent sinterability
and a superior surface finish on the final parts.[7][8]
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o Spherical Morphology: The spherical shape of the particles promotes excellent flowability of
the feedstock and high packing density.[7][8]

These properties lead to final components with high sintered density, dimensional accuracy,
and excellent strength.[7][8] Consequently, carbonyl iron is a preferred feedstock for
applications in the automotive, aerospace, electronics, and medical industries, including the
production of soft magnetic materials and complex structural parts.[4][5]

Materials and Equipment

Successful implementation of the MIM process requires careful selection of materials and
precise equipment.

2.1 Carbonyl Iron Feedstock Powder

The quality of the initial powder is fundamental to the success of the MIM process.
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Property

Specification

Rationale

Material

Carbonyl Iron Powder (CIP)

High purity and fine spherical
particles are ideal for MIM.[4]

[7]

Purity

> 99.5% Fe

Minimizes impurities that can
affect final mechanical and

magnetic properties.[3]

Average Particle Size (D50)

3-8um

Fine particles provide a large
surface area, enhancing
sintering activity and final
density.[3][7]

Morphology

Spherical

Ensures good flowability and
high packing density in the
feedstock.[3][7][8]

Tap Density

4.0 - 4.5 g/cm3

High tap density allows for
higher powder loading in the

feedstock.

Impurities (max)

Carbon: < 0.8%, Oxygen: <
0.5%

Controlled impurity levels are
crucial for managing carbon

content during sintering.[9]

2.2 Binder System

The binder imparts fluidic properties to the metal powder, allowing it to be injection molded. A
multi-component binder system is typically used to facilitate staged removal during debinding.

[10]
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Typical Content

Component Function Example Material .
(wt. % of Binder)

Provides strength to Polypropylene (PP) or
Backbone Polymer the "green" and High-Density 30 - 40%
"brown" parts. Polyethylene (HDPE)

_ _ Ensures feedstock
Primary Binder /

o flowability during Paraffin Wax (PW) 55 - 65%
Plasticizer )
molding.
Improves powder-
Surfactant / Lubricant binder wetting and Stearic Acid (SA) 1-5%

mold release.

2.3 Key Equipment

o High-shear mixer (e.g., sigma blade or twin-screw extruder)
e MIM injection molding machine

» Solvent debinding bath with temperature control

o Controlled atmosphere thermal debinding and sintering furnace (capable of H2/N2 or vacuum
atmospheres)

Experimental Protocols

The MIM process consists of four sequential stages: compounding, injection molding,
debinding, and sintering.[2][11]

3.1 Protocol 1: Feedstock Preparation (Compounding)

Objective: To homogeneously mix the carbonyl iron powder and binder system to create a
pelletized feedstock suitable for injection molding.

Methodology:
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e Drying: Dry the carbonyl iron powder in an oven at 100-120°C for at least one hour to
remove any residual moisture.

e Binder Preparation: Pre-melt the binder components (paraffin wax and stearic acid) in the
mixer at a temperature slightly above the melting point of the highest-melting-point
component (approx. 150°C).[3]

e Mixing:

o Slowly add the pre-heated backbone polymer (HDPE/PP) to the molten binder and mix
until a homogenous blend is achieved.

o Gradually introduce the dried carbonyl iron powder into the mixer. A typical powder loading
is 60% by volume.[12]

o Continue mixing at a controlled temperature (e.g., 140-170°C) for 1-2 hours until the
powder is uniformly coated by the binder.[3] The mixture should have a consistent, dough-
like appearance.

e Granulation: Cool the resulting mass and granulate it into pellets (2-4 mm in diameter) for
use in the injection molding machine.[1]

3.2 Protocol 2: Injection Molding

Objective: To shape the feedstock into the desired component geometry, known as a "green
part."

Methodology:
e Machine Setup: Load the feedstock pellets into the hopper of the injection molding machine.

o Parameter Optimization: Set the molding parameters. These values are highly dependent on
part geometry and feedstock rheology but can be optimized starting from the ranges below.

e Molding Cycle: Initiate the automated molding cycle. The heated feedstock is injected into
the mold cavity under high pressure.[2]
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o Ejection: After a sufficient cooling time, the mold opens, and the "green part" is ejected. The
green part is approximately 20% larger than the final sintered component.[13]

e Quality Control: Inspect the green parts for defects such as cracks, voids, or incomplete

filling.
Molding Parameter Typical Range Rationale
Ensures the feedstock is
Nozzle Temperature 160 - 190°C molten and flows easily into
the mold.[3]
Controls the cooling rate of the
Mold Temperature 40 - 80°C part, preventing warpage and
residual stress.[14]
Ensures complete filling of the
Injection Pressure 70 - 140 MPa mold cavity with the viscous
feedstock.
Applied after injection to
Holding Pressure 50 - 100 MPa compensate for material
shrinkage during cooling.
Affects mold filling dynamics
Injection Speed 20 - 100 cm?3/s and can prevent defects like

jetting or weld lines.[14]

3.3 Protocol 3: Debinding (Two-Stage Process)

Objective: To remove the binder system from the green part to create a porous "brown part"
without causing defects. A two-stage solvent and thermal process is recommended for effective
binder removal and carbon control.[15]

Part A: Solvent Debinding

¢ Solvent Bath: Immerse the green parts in a solvent bath (e.g., heptane or acetone) at a
controlled temperature (e.g., 50-60°C).[16]
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e Leaching: The solvent will dissolve and leach out the soluble primary binder (paraffin wax)
and surfactant (stearic acid).[17] This creates a network of open pores for the backbone
polymer to escape during thermal debinding.

o Duration: The typical immersion time ranges from 4 to 8 hours, depending on part thickness.

e Drying: Carefully remove the parts from the solvent and allow them to dry completely in a
fume hood or a low-temperature vacuum oven.

Part B: Thermal Debinding

o Furnace Loading: Place the solvent-debinded parts on ceramic setters and load them into
the sintering furnace.

o Atmosphere: Use a flowing, inert, or reducing atmosphere, such as a nitrogen-hydrogen
(N2/Hz2) mixture (e.g., 96% N2z / 4% H2).

e Heating Cycle: Execute a slow, controlled heating ramp to thermally decompose the
remaining backbone polymer (HDPE/PP). The decomposition products are carried away by
the flowing atmosphere.[18] A representative cycle is detailed in the table below.
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Temperature .
Step Hold Time Atmosphere Purpose
Ramp
Initial heating
2°C/min to ) and removal of
1 60 min N2/H2
300°C low-temperature
volatiles.
Peak
1°C/min to ] decomposition of
2 90 min N2/Hz
500°C the backbone
polymer.[18]
Pre-sintering to
] provide strength
5°C/min to ] )
3 60 min N2/H2 for handling
900°C

before high-temp

sintering.

3.4 Protocol 4: Sintering

Objective: To heat the porous "brown part” to a high temperature, causing the metal particles to
fuse and densify into a solid component.

Methodology:

o Furnace Program: Sintering can be performed in the same furnace cycle following thermal
debinding.

e Atmosphere: A reducing atmosphere (e.g., dry hydrogen or a higher percentage Hz in N2) is
critical to prevent oxidation and reduce any surface oxides on the powder particles.[19]

» Sintering Cycle: Heat the parts to a temperature below the melting point of iron. During this
stage, atomic diffusion causes the individual particles to bond, eliminating porosity and
causing the part to shrink to its final dimensions.[20][21] Sintering temperatures for carbonyl
iron can reach up to 1450°C to enter the d-ferrite phase, which significantly enhances
densification.[3]
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Temperature .
Step Hold Time Atmosphere Purpose
Ramp
_ Ramp to
10°C/min to .
1 - Dry H2 sintering
1250°C
temperature.
_ Densification and
2 - 120 min Dry Hz )
grain growth.[19]
Controlled
cooling to
3 Furnace Cool - Dry H2 prevent thermal

shock and

oxidation.

Data Presentation: Property Evolution

The properties of the component change significantly through each stage of the MIM process.

Property Green Part Brown Part Sintered Part
Relative Density ~60% (of final) ~58% (porous) > 97%
Binder Content ~40% by volume < 2% by volume 0%

Strength

Low (fragile)

Very Low (brittle)

High (approaching
wrought properties)[3]

Dimensional Change

Baseline (100%)

~0.5-1% shrinkage

~15-20% shrinkage
from green state[1]
[20]

High (material

Hardness Very Low Very Low
dependent)
Plastic-like, molded )
Appearance Chalky, porous Dense, metallic
shape
Visualizations
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Diagram 1: Overall Metal Injection Molding (MIM) Workflow
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Caption: High-level workflow of the four main stages in the Carbonyl Iron MIM process.

Diagram 2: Two-Stage Debinding Protocol
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Caption: Logical flow of the two-stage debinding process to remove binder components.

Diagram 3: Conceptual Sintering Temperature Profile
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Conceptual Temperature vs. Time Profile
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Caption: A conceptual graph showing key stages of a thermal cycle for debinding and sintering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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